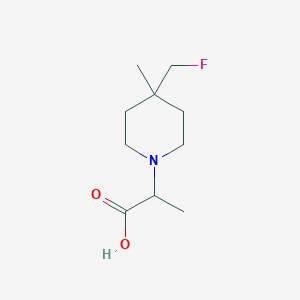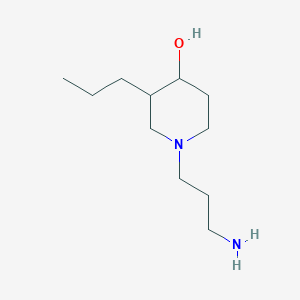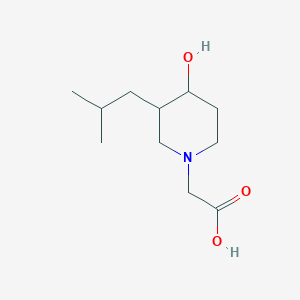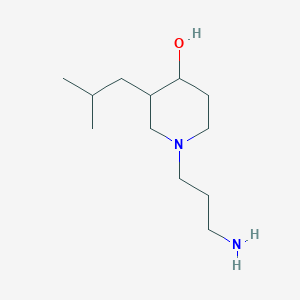
1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a 2-chloropyridin-4-yl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of such compounds often involves the use of various methodologies for the introduction of various bio-relevant functional groups . A common approach is a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a 2-chloropyridin-4-yl group, and a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in the molecule. The pyrrolidine ring, the 2-chloropyridin-4-yl group, and the carboxylic acid group can all participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyrrolidine ring, the 2-chloropyridin-4-yl group, and the carboxylic acid group .
Scientific Research Applications
Drug Discovery and Development
Pyrrolidine derivatives are commonly used in drug discovery due to their versatility as a scaffold. The compound “1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid” could potentially be involved in the design of new molecules for targeting specific receptors or enzymes within the body. For example, pyrrolidine scaffolds have been used to create potent antagonists for receptors like CCR3 .
Chemical Synthesis
In chemical synthesis, pyrrolidine structures can act as intermediates or catalysts in various reactions. They might be involved in 1,3-dipolar cycloaddition reactions, which are useful for constructing complex molecules with high precision .
Pharmacology
Pyrrolidine cores are significant in pharmacology for their bioactive properties. They can be part of compounds that exhibit activity against biofilm formation in vitro and show effectiveness in vivo, as seen in certain studies .
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine derivatives are present in many natural products and pharmacologically important agents. They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely depending on the specific compound. Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
Biochemical Pathways
The biochemical pathways affected by pyrrolidine derivatives can also vary widely. For example, some pyrrolidine-containing derivatives have been designed and synthesized as antagonists of the chemokine receptor CXCR4, which is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives can be influenced by many factors, including the specific structure of the compound and its stereochemistry .
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can vary widely depending on the specific compound and its targets. For example, some pyrrolidine derivatives have been shown to have antimicrobial, antiviral, anticancer, anti-inflammatory, and other effects .
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-5-8(1-3-12-9)13-4-2-7(6-13)10(14)15/h1,3,5,7H,2,4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMRUDQGOSLVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480069.png)
![1-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1480070.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine](/img/structure/B1480071.png)









![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine](/img/structure/B1480088.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile](/img/structure/B1480089.png)